

Application Notes: Preparing Hibifolin Stock Solutions with DMSO

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Compound of Interest

Compound Name: *Hibifolin*

Cat. No.: *B1673243*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Hibifolin** is a flavonol glycoside and a natural product known for its potential as an inhibitor of adenosine deaminase and its neuroprotective effects against beta-amyloid-induced neurotoxicity.[1] In research settings, particularly in microbiology and cell biology, **Hibifolin** has been identified as a Sortase A (SrtA) inhibitor, which can reduce the virulence of pathogens like *Staphylococcus aureus* by impeding adhesion, biofilm formation, and invasion of host cells.[2][3][4][5] Furthermore, it has demonstrated immunomodulatory effects by inhibiting NF- κ B and p38-MAPK signaling pathways. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for **Hibifolin** due to its high solubility. This document provides a detailed protocol for preparing, storing, and using **Hibifolin** stock solutions.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key quantitative data for **Hibifolin**.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₈ O ₁₄	
Molar Mass	494.36 g/mol	
CAS Number	55366-56-8	
Solubility in DMSO	55 mg/mL	
Molar Solubility in DMSO	111.25 mM	

Experimental Protocols

Protocol 1: Preparation of a 10 mM Hibifolin Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Hibifolin** in DMSO. This concentration is suitable for most in vitro applications and allows for easy dilution to final working concentrations.

Materials:

- **Hibifolin** powder (CAS: 55366-56-8)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes (1.5 mL or 2 mL)
- Analytical balance
- Spatula
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Preparation: Before starting, allow the vial of **Hibifolin** powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.
- Calculation: Determine the mass of **Hibifolin** required. To prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molar Mass (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 494.36 \text{ g/mol} \times 1000 \text{ mg/g} = 4.94 \text{ mg}$
- Weighing: Carefully weigh out 4.94 mg of **Hibifolin** powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Dissolving:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **Hibifolin** powder.
 - Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Sonication is recommended to ensure complete dissolution.
 - Visually inspect the solution against a light source to ensure no solid particles remain.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μL) in sterile microcentrifuge tubes.
 - Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
 - For long-term storage, place the aliquots at -20°C . The stock solution should be usable for up to one month.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working concentration for a typical in vitro experiment.

Important Considerations:

- The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Always prepare fresh working solutions from the frozen stock on the day of the experiment.

Procedure:

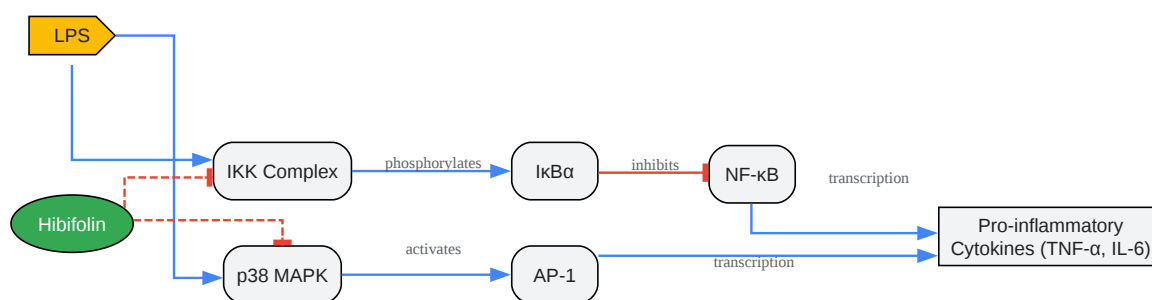
- Thawing: Remove one aliquot of the 10 mM **Hibifolin** stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
- Intermediate Dilution (Optional but Recommended): To achieve a low final DMSO concentration, perform a serial dilution. For example, to prepare a $100\text{ }\mu\text{M}$ working solution in a final volume of 10 mL of cell culture medium:
 - Dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100X intermediate stock ($100\text{ }\mu\text{M}$).
 - Calculation: Add $10\text{ }\mu\text{L}$ of the 10 mM stock to $990\text{ }\mu\text{L}$ of medium.
- Final Dilution: Add the appropriate volume of the intermediate stock to your experimental wells. For example, to achieve a final concentration of $1\text{ }\mu\text{M}$ in a well containing 1 mL of medium, add $10\text{ }\mu\text{L}$ of the $100\text{ }\mu\text{M}$ intermediate stock.
- Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without **Hibifolin**. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

Mandatory Visualization

Hibifolin's Inhibitory Effect on Signaling Pathways

Hibifolin has been shown to exert immunomodulatory effects by inhibiting the activation of key inflammatory signaling pathways. When a cell is stimulated by an agent like Lipopolysaccharide

(LPS), it triggers cascades that lead to the activation of transcription factors such as NF- κ B and AP-1 (activated by p38-MAPK). These factors then promote the expression of pro-inflammatory cytokines. **Hibifolin** acts by suppressing the activation of the NF- κ B and p38-MAPK pathways, thereby reducing the inflammatory response.



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Caption: Inhibitory action of **Hibifolin** on NF- κ B and p38-MAPK pathways.

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